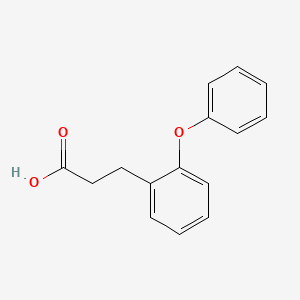

3-(2-phenoxyphenyl)propanoic Acid

Descripción general

Descripción

3-(2-phenoxyphenyl)propanoic acid is a chemical compound that is structurally characterized by the presence of a phenoxyphenyl group attached to a propanoic acid moiety. While the specific compound of interest is not directly studied in the provided papers, there are several analogs and derivatives that have been synthesized and evaluated for various biological activities and properties. For instance, papers and discuss analogs with EP3 antagonist activity, which suggests that modifications to the phenoxyphenyl structure can lead to significant biological effects.

Synthesis Analysis

The synthesis of compounds related to 3-(2-phenoxyphenyl)propanoic acid involves various chemical reactions and optimizations to improve their biological activities. In papers and , a series of analogs were synthesized and evaluated for EP3 antagonist activity, with modifications to the carboxyamide side chain. The optimization of side chains was crucial for improving in vitro and in vivo potencies. Paper describes the synthesis of isomers of a related compound, which involved a Tl(III) nitrate-induced rearrangement, followed by hydrolysis. Paper discusses the synthesis of a derivative of danshensu, which aimed to improve chemical stability and liposolubility.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2-phenoxyphenyl)propanoic acid has been elucidated using various techniques. Paper presents the crystal structure of a sodium salt derivative, revealing a two-dimensional polymer stabilized by a hydrogen bond network. Paper provides a detailed analysis of the molecular structure of a synthesized compound using density functional theory (DFT), including bond lengths, bond angles, and atomic charges. Paper also uses DFT to examine the structural, spectral, and electronic properties of a newly synthesized compound.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied to understand their potential applications. Paper investigates the gas-phase pyrolytic reactions of phenoxy and phenylsulfanyl propanol derivatives, providing insights into the kinetic and mechanistic aspects of these processes. Paper reports a significant wavenumber shift in the CO vibration spectrum due to conformational differences in polymorphs of a related compound, highlighting the impact of molecular conformation on spectroscopic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 3-(2-phenoxyphenyl)propanoic acid are diverse and depend on their specific structures. Paper discusses the thermal stability of a sodium salt derivative, which dehydrates and decomposes upon heating. The IR spectra of the salt and free acid are also analyzed. Paper investigates the donor and acceptor interactions using natural bond orbital (NBO) analysis and explores the non-linear optical features from the first-order hyperpolarizability. Paper performs a molecular docking study to assess the compound's potential as a kinase inhibitor, indicating its possible pharmaceutical applications.

Aplicaciones Científicas De Investigación

1. Renewable Building Block for Material Science

Trejo-Machin et al. (2017) explored 3-(4-Hydroxyphenyl)propanoic acid (a structurally similar compound to 3-(2-phenoxyphenyl)propanoic Acid) as a renewable building block in material science. It is used for enhancing the reactivity of molecules towards benzoxazine ring formation. This sustainable alternative to phenol shows potential in a wide range of material science applications due to its ability to impart specific properties of benzoxazine to aliphatic molecules or macromolecules (Trejo-Machin et al., 2017).

2. Anti-Inflammatory Properties

Ren et al. (2021) identified new phenolic compounds structurally related to 3-(2-phenoxyphenyl)propanoic Acid in the leaves of Eucommia ulmoides Oliv. These compounds exhibited modest anti-inflammatory activities, indicating potential therapeutic applications (Ren et al., 2021).

3. Metabolite Characterization in Human Biology

Obrenovich et al. (2018) studied compounds like 3,3-HPHPA (a close analogue to 3-(2-phenoxyphenyl)propanoic Acid) in human biology. Their research involved quantifying these metabolites in human biological matrices, which is crucial for understanding their roles in conditions such as schizophrenia and autism (Obrenovich et al., 2018).

4. Antioxidant Properties

Siquet et al. (2006) examined compounds including 3-(3,4,5-trihydroxyphenyl)propanoic acid for their antioxidant capacity. These studies contribute to our understanding of the antioxidant/pro-oxidant activity of such compounds and their potential applications in health and medicine (Siquet et al., 2006).

5. Electrosynthesis Applications

Korotaeva et al. (2011) demonstrated the use of electrosynthesis for hydrogenation in 3-(methoxyphenyl)propenoic acids, resulting in the production of 3-(methoxyphenyl)propanoic acids. This research indicates potential applications in chemical synthesis and manufacturing processes (Korotaeva et al., 2011).

Safety And Hazards

Propiedades

IUPAC Name |

3-(2-phenoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17)11-10-12-6-4-5-9-14(12)18-13-7-2-1-3-8-13/h1-9H,10-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZITUPTGXSTQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377447 | |

| Record name | 3-(2-phenoxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-phenoxyphenyl)propanoic Acid | |

CAS RN |

40492-92-0 | |

| Record name | 3-(2-phenoxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

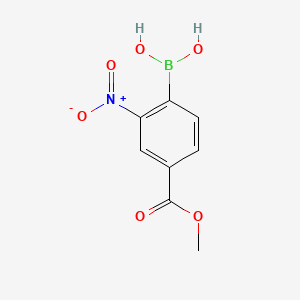

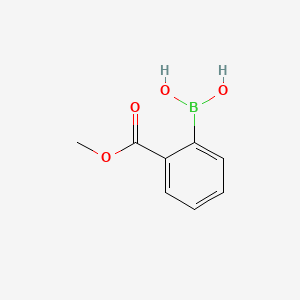

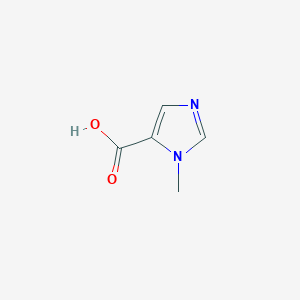

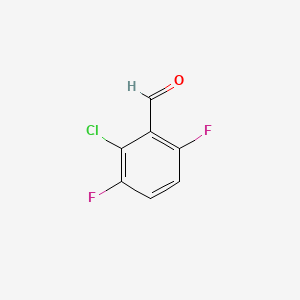

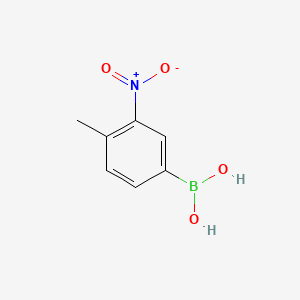

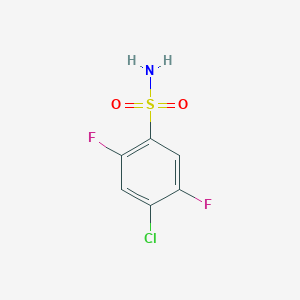

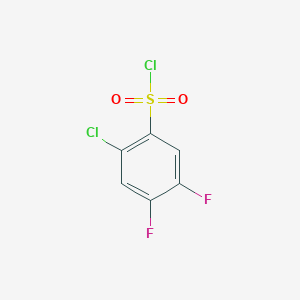

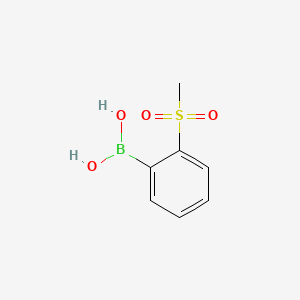

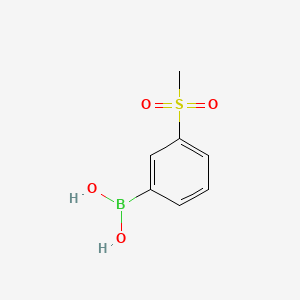

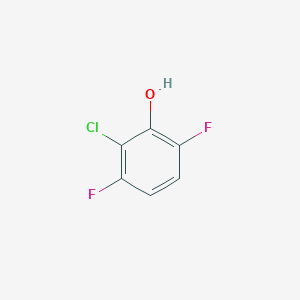

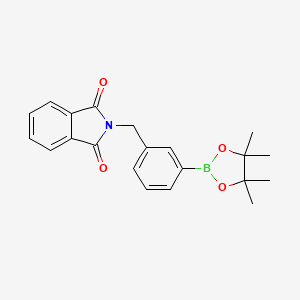

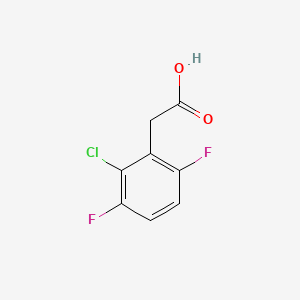

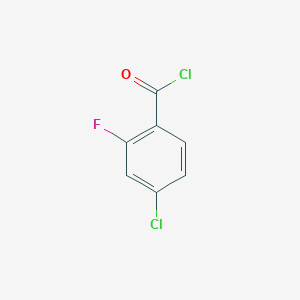

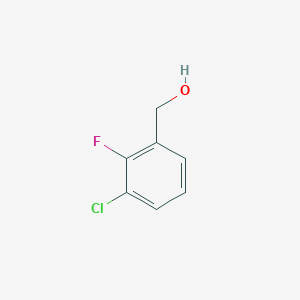

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.